2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI)
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Overview
Description
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science. This particular compound features a benzimidazole core with diethyl and hydrazone substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) can be achieved through several methods:
Cyclocarbonylation of 1,2-diaminobenzenes: This method involves the reaction of 1,2-diaminobenzenes with carbonyl sources such as phosgene, triphosgene, or 1,1’-carbonyldiimidazole under controlled conditions.
Transformation of benzimidazolium salts: Benzimidazolium salts can be converted to benzimidazolones through ring-opening reactions and subsequent transformations.
Synthesis from arylureas: Arylureas can be cyclized to form benzimidazolones under specific reaction conditions.
Curtius reaction of anthranilic acids or phthalic anhydrides: This method involves the conversion of anthranilic acids or phthalic anhydrides to benzimidazolones via the Curtius rearrangement.
Industrial Production Methods
Industrial production of benzimidazolones typically involves large-scale cyclocarbonylation reactions using phosgene or triphosgene as carbonyl sources. These reactions are conducted under stringent safety protocols due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The hydrazone and diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce dihydrobenzimidazole derivatives.
Scientific Research Applications
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in various biological processes, leading to its observed biological activities. For example, it may act as an antagonist at histamine H3 receptors, affecting neurotransmitter release in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2 (3H)-Benzimidazolone
- 1,3-Dihydro-2H-benzimidazol-2-one
- 2-Hydroxybenzimidazole
- N,N’- (1,2-Phenyleneurea)
- o-Phenyleneurea
- Urea, N,N’- (1,2-phenylene)-
- Benzamidazole-2 (3H)-one
- 2-Oxobenzimidazole
- 2 (3H)-Oxobenzimidazole
- 2-Hydroxy-1H-benzimidazole
Uniqueness
2H-Benzimidazol-2-one,1,3-diethyl-1,3-dihydro-,hydrazone(9CI) is unique due to its specific substitution pattern, which may impart distinct chemical and biological properties compared to other benzimidazolones. The presence of diethyl and hydrazone groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C11H16N4 |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
(1,3-diethylbenzimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C11H16N4/c1-3-14-9-7-5-6-8-10(9)15(4-2)11(14)13-12/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
MDHHETYVGMUKQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=NN)CC |
Origin of Product |
United States |
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